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molecular formula C9H20N2O2S B8786521 2-amino-N-cyclohexyl-N-methylethanesulfonamide

2-amino-N-cyclohexyl-N-methylethanesulfonamide

Cat. No. B8786521
M. Wt: 220.33 g/mol
InChI Key: NFVQJGDMRWHOMU-UHFFFAOYSA-N
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Patent
US08383637B2

Procedure details

Ethenesulfonic acid cyclohexyl-methyl-amide (0.0167 mol) was reacted with a mixture of methanol/ammonia (10 mL) in an autoclave for 16 hours at room temperature, and then the solvent was evaporated. The residue was purified by column chromatography (eluent: 90:10 CH2Cl2:(CH3OH:NH3)). The purest product fractions were collected and the solvent was evaporated to yield the title compound as a residue.
Name
Ethenesulfonic acid cyclohexyl-methyl-amide
Quantity
0.0167 mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([N:7]([CH3:13])[S:8]([CH:11]=[CH2:12])(=[O:10])=[O:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.CO.[NH3:16]>>[CH:1]1([N:7]([CH3:13])[S:8]([CH2:11][CH2:12][NH2:16])(=[O:10])=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1 |f:1.2|

Inputs

Step One
Name
Ethenesulfonic acid cyclohexyl-methyl-amide
Quantity
0.0167 mol
Type
reactant
Smiles
C1(CCCCC1)N(S(=O)(=O)C=C)C
Name
Quantity
10 mL
Type
reactant
Smiles
CO.N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (eluent: 90:10 CH2Cl2:(CH3OH:NH3))
CUSTOM
Type
CUSTOM
Details
The purest product fractions were collected
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)N(S(=O)(=O)CCN)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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